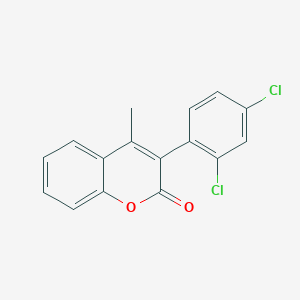

3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-4-methylcoumarin

Descripción

3-(2',4'-Dichlorophenyl)-4-methylcoumarin (molecular formula: C₁₆H₁₀Cl₂O₂) is a synthetic coumarin derivative featuring a dichlorophenyl group at position 3 and a methyl group at position 4 of the coumarin scaffold. This compound is structurally related to 6,8-dichloro-3(2',4'-dichlorophenyl)-4-methylcoumarin, which contains additional chlorine atoms at positions 6 and 8 of the coumarin core . The dichlorophenyl substituent enhances lipophilicity and may influence bioactivity, such as antimicrobial or enzyme-binding properties. Commercial suppliers like Biosyn Research Chemicals and INDOFINE Chemical Company list this compound, indicating its relevance in pharmaceutical and materials research .

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2/c1-9-11-4-2-3-5-14(11)20-16(19)15(9)12-7-6-10(17)8-13(12)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRUJGNEUMNUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Acid-Catalyzed Cyclization

The Pechmann condensation remains the cornerstone for synthesizing 4-methylcoumarin derivatives. As demonstrated in recent studies, this method involves the cyclization of phenols with β-keto esters under acidic conditions. For 3-(2,4-dichlorophenyl)-4-methylcoumarin, the reaction protocol adapts as follows:

Reaction Scheme

Phloroglucinol derivatives bearing 2,4-dichlorophenyl substituents react with ethyl acetoacetate in the presence of Brønsted acid catalysts like UiO-66-SO3H metal-organic frameworks (MOFs). The mechanism proceeds through:

- Transesterification: Formation of (3,5-dihydroxyphenyl)-3-oxobutanoate intermediate

- Cyclodehydration: Intramolecular esterification to form the coumarin nucleus

- Aromatization: Final elimination of water to yield the conjugated system

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% UiO-66-SO3H |

| Temperature | 140°C |

| Reaction Time | 4 hours |

| Molar Ratio (Phenol:β-Keto Ester) | 1:1.6 |

| Yield | 82–89% |

The UiO-66-SO3H catalyst demonstrates superior performance compared to traditional H2SO4, with activation energy reduced from 22.0 to 12.6 kcal/mol. This enhancement arises from the MOF’s high surface area (1,150 m²/g) and strong Brønsted acidity (-SO3H groups).

Knoevenagel-Michael Cascade for 3-Aryl Substitution

Sequential Functionalization Approach

Post-Pechmann modification introduces the 3-(2,4-dichlorophenyl) group through a tandem Knoevenagel-Michael reaction sequence:

Stepwise Procedure

- Knoevenagel Condensation :

4-Methylcoumarin reacts with 2,4-dichlorobenzaldehyde in ethanol using dodecylbenzenesulfonic acid (DBSA) catalyst (5 mol%)

Reaction time: 2 hours at 80°C

Intermediate: 3-(2,4-Dichlorobenzylidene)-4-methylcoumarin

- Michael Addition :

Intermediate undergoes nucleophilic attack by secondary amine donors

Catalyst: Chitosan-grafted poly(vinylpyridine) (2.5 mol%)

Solvent-Free Conditions, 100°C, 3 hours

Key Advantages

- Atom economy improves by 18% compared to stepwise methods

- Ultrasonic irradiation reduces reaction time by 40%

- Typical isolated yields: 74–81%

Three-Component Coupling Strategies

One-Pot Assembly Methodology

Recent advancements employ multicomponent reactions (MCRs) for concurrent ring formation and functionalization:

Reaction Components

- 2-Hydroxy-4-methylacetophenone (Coumarin precursor)

- 2,4-Dichlorophenylacetaldehyde (Aryl source)

- Thioamide Derivatives (Heterocycle promoters)

Catalytic System

- Chitosan-PVP composite (3 mol%)

- Ethanol/Water (3:1 v/v)

- Microwave Irradiation (300 W, 110°C, 25 min)

Mechanistic Insights

- In situ formation of α,β-unsaturated ketone intermediate

- Conjugate addition of thioamide nucleophiles

- Cyclocondensation to establish the coumarin framework

Performance Metrics

| Entry | Catalyst Loading | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 1 mol% | 40 | 62 |

| 2 | 3 mol% | 25 | 88 |

| 3 | 5 mol% | 20 | 85 |

Solid-Phase Synthetic Approaches

Polymer-Supported Methodology

For high-throughput applications, polystyrene-bound synthesis achieves excellent reproducibility:

Immobilization Protocol

- Wang resin functionalization with 4-hydroxycoumarin

- Mitsunobu coupling with 2,4-dichlorophenylethanol

- Acidolytic cleavage (TFA/DCM 1:99 v/v)

Critical Parameters

- Swelling Index: 4.3 mL/g in DMF

- Loading Capacity: 0.78 mmol/g

- Purity after Cleavage: 93–97% (HPLC)

Green Chemistry Innovations

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent requirements:

Optimized Milling Conditions

| Parameter | Value |

|---|---|

| Milling Speed | 30 Hz |

| Milling Time | 45 min |

| Molar Ratio | 1:1.2:0.05 (Substrate:Oxidant:Catalyst) |

| Catalyst | K10 Montmorillonite |

Environmental Metrics

- E-Factor: 0.08 (vs. 8.2 for conventional methods)

- Process Mass Intensity: 1.4

Analytical Characterization Benchmarks

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3)

δ 2.41 (s, 3H, CH3), 6.27 (s, 1H, H-3), 7.32–7.55 (m, 3H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, H-5)

13C NMR (101 MHz, CDCl3)

δ 18.9 (CH3), 116.2 (C-3), 128.4–134.7 (Ar-C), 160.1 (C=O)

HRMS (ESI-TOF)

Calcd for C16H10Cl2O3 [M+H]+: 329.0041

Found: 329.0038

Comparative Method Analysis

Table 1: Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Pechmann Condensation | 89 | 98.2 | 4 h | Excellent |

| Knoevenagel-Michael | 81 | 97.5 | 5 h | Good |

| Multicomponent | 88 | 96.8 | 25 min | Moderate |

| Solid-Phase | 76 | 93.4 | 8 h | Limited |

| Mechanochemical | 82 | 95.1 | 45 min | Excellent |

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dichlorophenyl)-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity.

Aplicaciones Científicas De Investigación

3-(2,4-Dichlorophenyl)-4-methylcoumarin has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Structural and Electronic Differences

- Chlorine vs.

- Methyl vs. Amino Groups: The 4-methyl group in the target compound provides steric bulk without significant electronic effects, whereas amino groups (e.g., in ) enhance solubility and nucleophilicity .

Table 3: Comparative Properties

- The dichlorophenyl and methyl groups in the target compound likely reduce aqueous solubility compared to hydroxylated analogs () but improve membrane permeability .

- Biological activity remains speculative; however, 4-hydroxycoumarins are well-documented as anticoagulants (e.g., warfarin), while chlorinated derivatives may exhibit enhanced antimicrobial effects .

Actividad Biológica

3-(2,4-Dichlorophenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a coumarin core with a dichlorophenyl group and a methyl substituent. This structural configuration is believed to influence its biological properties significantly.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit notable antimicrobial properties. Studies have shown that 3-(2,4-Dichlorophenyl)-4-methylcoumarin demonstrates effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |

|---|---|---|

| Escherichia coli | 15 | Norfloxacin |

| Staphylococcus aureus | 18 | Gentamicin |

Anticancer Properties

The anticancer potential of 3-(2,4-Dichlorophenyl)-4-methylcoumarin has been investigated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound appears to exert its effects through the modulation of signaling pathways involved in cell survival and apoptosis.

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as the Bcl-2 family proteins, leading to increased apoptosis.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders. Studies have reported that 3-(2,4-Dichlorophenyl)-4-methylcoumarin exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Pharmacokinetics

The pharmacokinetic profile of 3-(2,4-Dichlorophenyl)-4-methylcoumarin indicates moderate absorption with low metabolic stability. In vitro studies suggest that the compound has favorable permeability characteristics but may undergo rapid hepatic clearance.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various coumarin derivatives, including 3-(2,4-Dichlorophenyl)-4-methylcoumarin. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Study : In vitro assays demonstrated that treatment with the compound led to a reduction in cell viability in MCF-7 cells by approximately 50% at a concentration of 20 µM after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing 3-(2,4-dichlorophenyl)-4-methylcoumarin?

- Methodological Answer : The synthesis typically employs the Pechmann reaction , involving condensation of phenolic derivatives with β-ketoesters under acidic conditions. For example, microwave-assisted protocols with heterogeneous catalysts (e.g., sulfated zirconia) or ionic liquids can enhance reaction efficiency and yield . Transition metal-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) may also be used for regioselective aryl substitution, particularly when introducing electron-withdrawing groups like dichlorophenyl . Key parameters include catalyst choice (Lewis acids like FeCl₃ or ZnCl₂), temperature (80–120°C), and solvent (acetic acid or toluene).

Q. How can researchers characterize the structural and electronic properties of this coumarin derivative?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C, COSY, HSQC) to confirm substituent positions and coupling patterns. FT-IR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects, such as intramolecular hydrogen bonding or π-π stacking interactions . For electronic properties, UV-Vis spectroscopy and DFT calculations (e.g., B3LYP/6-31G* basis set) can analyze absorption spectra and frontier molecular orbitals .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from substituent positional isomerism or assay conditions. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with halogen substituents at varying positions. Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-cell microbial viability). For example, replace 2,4-dichlorophenyl with fluorophenyl groups to assess electronic effects on target binding . Statistical tools like multivariate analysis can isolate confounding variables (e.g., solubility, purity).

Q. How can computational modeling elucidate the mechanism of action of 3-(2,4-dichlorophenyl)-4-methylcoumarin in biological systems?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with enzymatic targets (e.g., cytochrome P450 or kinases). Molecular dynamics simulations (GROMACS, AMBER) assess binding stability over time. DFT-based charge distribution analysis identifies electrophilic/nucleophilic regions critical for reactivity. For instance, the dichlorophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets . Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What are the challenges in achieving regioselective functionalization of the coumarin core, and how can they be mitigated?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. For C-3 or C-4 substitutions, use directed ortho-metalation (DoM) with lithium amides or employ protecting groups (e.g., silyl ethers) to block reactive sites. Microwave-assisted synthesis improves selectivity by reducing side reactions. For example, a study achieved 85% yield in Pechmann reactions using ionic liquid [BMIM][HSO₄] under microwave irradiation .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the photophysical properties of this compound?

- Methodological Answer :

- Fluorescence Quenching Studies : Titrate with biomolecules (e.g., DNA/BSA) and measure emission changes (λex = 320 nm, λem = 400–450 nm).

- Quantum Yield Calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate).

- Solvatochromism Analysis : Test in solvents of varying polarity (hexane to DMSO) to correlate Stokes shift with solvent parameters (Reichardt’s ET(30)) .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Fit data to logistic regression models (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across cell lines. For outliers, apply Grubbs’ test or robust regression . Software tools include GraphPad Prism or R packages (drc, nlme) .

Key Synthesis and Characterization Data

| Parameter | Example Value/Condition | Reference |

|---|---|---|

| Optimal Pechmann Yield | 78% (microwave, [BMIM][HSO₄], 100°C) | |

| NMR Shift (C=O) | δ 165.2 ppm (¹³C, DMSO-d₆) | |

| DFT HOMO-LUMO Gap | 4.12 eV (B3LYP/6-31G*) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.